N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound has a molecular formula of C₁₃H₂₂N₄OS and a molecular weight of 282.405 Da .
Preparation Methods
The synthesis of N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several steps. One common synthetic route includes the reaction of cycloheptylamine with 2-bromoacetic acid to form N-cycloheptyl-2-bromoacetamide. This intermediate is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to increase yield and purity.
Chemical Reactions Analysis
N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The triazole moiety is known for its ability to bind to various enzymes and receptors, making it useful in studying biological pathways.
Medicine: Triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with biological targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities. N-cycloheptyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological properties .
Properties
IUPAC Name |
N-cycloheptyl-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-15-16-13(17(10)2)19-9-12(18)14-11-7-5-3-4-6-8-11/h11H,3-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRLVWOXJQDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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